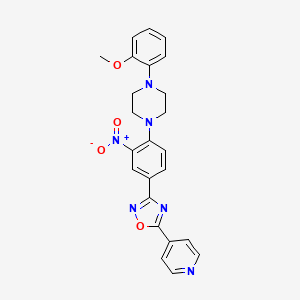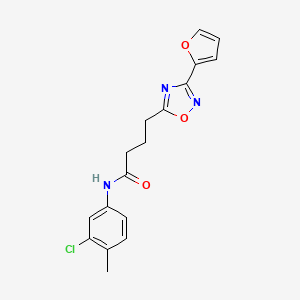
N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CMPOB, and it has been found to possess several unique biochemical and physiological properties that make it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of CMPOB is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways that are involved in cell growth and proliferation. CMPOB has been found to selectively target cancer cells, inducing apoptosis through the activation of caspase enzymes. CMPOB has also been found to inhibit the activity of several inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMPOB has several unique biochemical and physiological effects that make it an attractive candidate for drug development. Studies have shown that CMPOB can selectively target cancer cells, inducing apoptosis while leaving healthy cells unaffected. CMPOB has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMPOB has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMPOB in lab experiments is its high purity and high yields. The synthesis of CMPOB has been optimized to yield high purity and high yields, making it a viable candidate for drug development. Additionally, CMPOB has been found to selectively target cancer cells, inducing apoptosis while leaving healthy cells unaffected. However, one of the main limitations of using CMPOB in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research and development of CMPOB. One potential direction is the further optimization of the synthesis process to increase efficiency and reduce costs. Another potential direction is the development of novel drug delivery systems that can target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of CMPOB and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of CMPOB in humans.
Métodos De Síntesis
The synthesis of CMPOB is a complex process that involves several steps. The starting materials for the synthesis include 3-chloro-4-methylphenylamine, furan-2-carboxylic acid, and 5-amino-1,2,4-oxadiazole. These materials are reacted together in the presence of various reagents to form the final product, CMPOB. The synthesis of CMPOB has been optimized to yield high purity and high yields, making it a viable candidate for drug development.
Aplicaciones Científicas De Investigación
CMPOB has been the subject of several scientific studies, and it has been found to possess several potential therapeutic applications. One of the most promising applications of CMPOB is its ability to inhibit the growth of cancer cells. Studies have shown that CMPOB can selectively target cancer cells and induce apoptosis, which is the process of programmed cell death. CMPOB has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-7-8-12(10-13(11)18)19-15(22)5-2-6-16-20-17(21-24-16)14-4-3-9-23-14/h3-4,7-10H,2,5-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNJGWRZNSONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

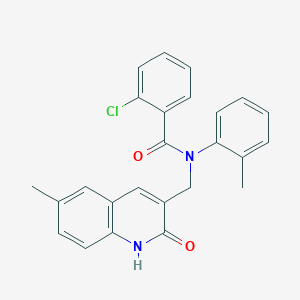
![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
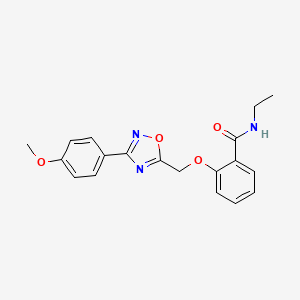
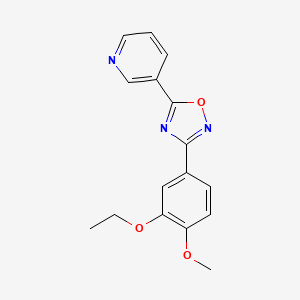


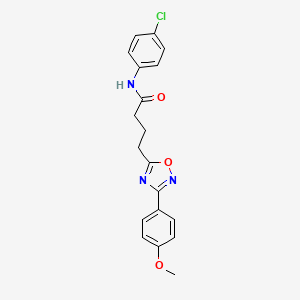
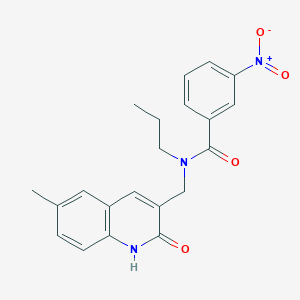
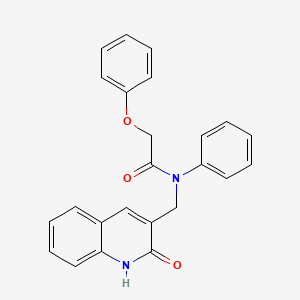
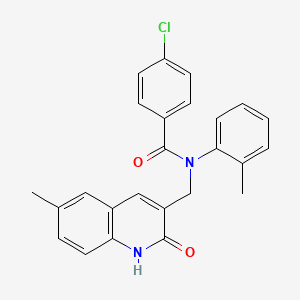
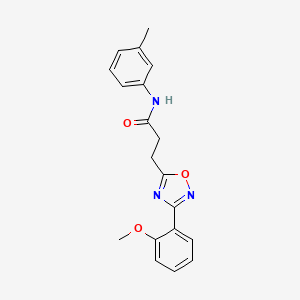
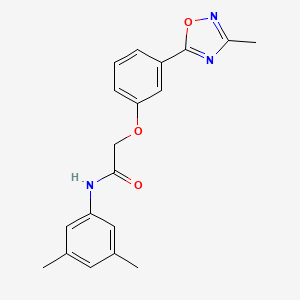
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
